molecular formula C6H7Br2N3 B12961281 2,5-Dibromo-N3-methylpyridine-3,4-diamine

2,5-Dibromo-N3-methylpyridine-3,4-diamine

Cat. No.: B12961281
M. Wt: 280.95 g/mol
InChI Key: HQNCBEBTRRHTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-N3-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 2 and 5, and an amino group at positions 3 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-N3-methylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-diaminopyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the temperature is maintained at around 217-218°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is conducted under inert gas (nitrogen or argon) to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-N3-methylpyridine-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dibromo-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups allow it to form strong interactions with various biomolecules, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-methylpyridine
  • 3,5-Dibromo-4-methylpyridine
  • 2,5-Dibromo-3,4-diaminopyridine

Uniqueness

2,5-Dibromo-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of its bromine atoms and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C6H7Br2N3

Molecular Weight

280.95 g/mol

IUPAC Name

2,5-dibromo-3-N-methylpyridine-3,4-diamine

InChI

InChI=1S/C6H7Br2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11)

InChI Key

HQNCBEBTRRHTKI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CN=C1Br)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.